Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a ketone group at position 5, three methyl groups at positions 2, 7, and 7, and a 4-ethoxyphenyl substituent at position 2. The pentyl ester at position 3 distinguishes it from analogs with shorter alkyl chains (e.g., ethyl or methyl esters). This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, calcium channel modulation, and antimicrobial effects, as observed in related compounds .
Properties
IUPAC Name |
pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZYPJMBECRBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of oxoquinoline derivatives. Its biological activity has garnered interest due to its potential therapeutic applications. This article explores its biological activity through various studies and findings.
Molecular Formula: C26H35NO4
Molecular Weight: 425.57 g/mol
Structure: The compound features a hexahydroquinoline core with a carboxylate group and an ethoxy-substituted phenyl ring. The structural configuration is critical for its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The quinoline moiety is known for its ability to bind to enzymes and receptors, influencing biochemical pathways.
Enzyme Inhibition
Studies have shown that derivatives of hexahydroquinoline can act as inhibitors of cholinesterases, which are enzymes involved in neurotransmitter breakdown. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have demonstrated IC50 values indicating strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | AChE Inhibition | 0.466 ± 0.121 | AChE |
| Study 2 | BChE Inhibition | 1.89 ± 0.05 | BChE |
| Study 3 | Antioxidant Activity | - | ROS |
| Study 4 | Antimicrobial Activity | - | Various |
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects against oxidative stress, derivatives similar to this compound exhibited significant antioxidant properties. This suggests potential therapeutic benefits in neurodegenerative conditions where oxidative stress plays a pivotal role.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of oxoquinoline derivatives against various bacterial strains. Results indicated that certain derivatives had notable antibacterial activity, suggesting their potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
4-Ethoxyphenyl vs. Halogenated Phenyl Groups
- This suggests halogenation at specific positions (e.g., ortho) may optimize activity .
4-Ethoxyphenyl vs. Methoxy-Substituted Phenyl Groups
- No direct activity data are available, but similar compounds show calcium channel modulation .
- DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): The 4-methoxyphenyl group is associated with antioxidant and calcium modulatory activities in dihydropyridine derivatives .
Ester Group Modifications
Pentyl Ester vs. Shorter Alkyl Chains
Aromatic and Complex Esters
- 2-Phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): The phenylethyl ester and chromenyl substituent suggest enhanced π-π stacking interactions, though biological data are lacking.
Key Structural and Functional Insights
Substituent Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) may enhance stability and target interaction compared to electron-withdrawing halogens .
- Halogenation (e.g., chloro, fluoro) at specific positions can optimize bioactivity, as seen in anti-inflammatory analogs .
Synthetic Accessibility :
- Ethyl and methyl esters are more commonly synthesized (e.g., via Hantzsch reactions), as evidenced by multiple analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
